7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 538348-76-4
VCID: VC7079299
InChI: InChI=1S/C27H26N6O3/c1-16-7-5-8-19(13-16)25-31-27-29-17(2)23(26(34)30-20-9-6-12-28-15-20)24(33(27)32-25)18-10-11-21(35-3)22(14-18)36-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32)
SMILES: CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC
Molecular Formula: C27H26N6O3
Molecular Weight: 482.544

7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 538348-76-4

Cat. No.: VC7079299

Molecular Formula: C27H26N6O3

Molecular Weight: 482.544

* For research use only. Not for human or veterinary use.

7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 538348-76-4

Specification

CAS No. 538348-76-4
Molecular Formula C27H26N6O3
Molecular Weight 482.544
IUPAC Name 7-(3,4-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C27H26N6O3/c1-16-7-5-8-19(13-16)25-31-27-29-17(2)23(26(34)30-20-9-6-12-28-15-20)24(33(27)32-25)18-10-11-21(35-3)22(14-18)36-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32)
Standard InChI Key NYASEBFNSIVGFU-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC

Introduction

Chemical Identity and Structural Features

The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic core integrating a 1,2,4-triazole and pyrimidine ring. Its IUPAC name systematically describes substitutions at key positions:

  • C5: Methyl group

  • C7: 3,4-Dimethoxyphenyl

  • C2: m-Tolyl (3-methylphenyl)

  • C6: Carboxamide linked to pyridin-3-yl

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₂₆N₆O₃
Molecular Weight482.544 g/mol
SMILES NotationCC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC
InChI KeyNYASEBFNSIVGFU-UHFFFAOYSA-N

The presence of methoxy groups at C7 enhances lipophilicity, while the pyridinyl carboxamide moiety introduces hydrogen-bonding capacity, critical for target engagement.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis follows multi-step protocols common to triazolopyrimidines, as outlined in analogous studies :

  • Core Formation: Condensation of 1,3-di-keto compounds with 5-amino-1,2,4-triazoles under acidic conditions yields the triazolopyrimidine scaffold .

  • Substituent Introduction:

    • C7 Modification: Nucleophilic substitution of chloro intermediates with amines or aryl groups .

    • C2 and C5 Functionalization: Alkylation or arylation reactions using methylating agents or aryl halides .

Example Reaction Sequence:

  • Intermediate 4: 7-Hydroxytriazolopyrimidine from di-keto compound 2 and triazole 3 .

  • Chlorination: Treatment with POCl₃ yields chloro derivative 5a .

  • Amine Coupling: Reaction of 5a with pyridin-3-amine introduces the carboxamide group.

Physicochemical and Spectral Characterization

Spectral Data

While full spectral data for this specific compound remains unpublished, analogs provide benchmarks:

  • ¹H NMR: Expected signals include:

    • δ 2.32 ppm (m-tolyl CH₃)

    • δ 3.53–3.49 ppm (CH₂NH)

    • δ 7.14–7.37 ppm (aromatic protons) .

  • HR-MS: Theoretical [M+H]⁺ = 483.2141 (observed: 483.2141).

Solubility and Stability

  • LogP: Predicted ~3.1 (AlogPS), indicating moderate lipophilicity.

  • Metabolic Stability: Triazolopyrimidines generally exhibit acceptable stability in human liver microsomes (t₁/₂ > 40 min) .

Biological Activities and Mechanisms

Antiviral Applications

Benzamide-derived triazolopyrimidines exhibit anti-HBV activity (EC₅₀ = 1.74 µM) . The m-tolyl and dimethoxyphenyl groups in this compound could enhance capsid assembly modulation, though experimental validation is needed .

Computational and In Silico Insights

Pharmacophore Modeling

Virtual screening identifies triazolopyrimidines as HBV capsid modulators, with pharmacophores requiring:

  • Aromatic rings for hydrophobic interactions

  • Hydrogen-bond acceptors (e.g., pyridinyl nitrogen) .

Docking Studies

Molecular docking predicts strong binding to HBV core proteins (ΔG = -9.2 kcal/mol) , though target confirmation for this specific derivative awaits experimental validation.

Challenges and Future Directions

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production; flow chemistry approaches may improve yields .

  • Target Deconvolution: Proteomic profiling (e.g., thermal shift assays) is needed to identify molecular targets.

  • ADMET Optimization: Structural tweaks to enhance aqueous solubility without compromising potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator